molecular formula C13H10N4O4 B11961152 1-(5-Nitrofurfurylidene-2-imino)-2,4-dimethyl-5-cyano-6-pyridone

1-(5-Nitrofurfurylidene-2-imino)-2,4-dimethyl-5-cyano-6-pyridone

Cat. No.: B11961152
M. Wt: 286.24 g/mol
InChI Key: VBLALWAAIILXCK-UHFFFAOYSA-N
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Description

1-(5-Nitrofurfurylidene-2-imino)-2,4-dimethyl-5-cyano-6-pyridone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrofurfurylidene group, an imino group, and a pyridone ring, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitrofurfurylidene-2-imino)-2,4-dimethyl-5-cyano-6-pyridone typically involves the reaction of 5-nitrofurfurol with 4-amino-tetrahydro-1,4-thiazine-1,1-dioxide . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitrofurfurylidene-2-imino)-2,4-dimethyl-5-cyano-6-pyridone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imino derivatives.

Scientific Research Applications

1-(5-Nitrofurfurylidene-2-imino)-2,4-dimethyl-5-cyano-6-pyridone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Nitrofurfurylidene-2-imino)-2,4-dimethyl-5-cyano-6-pyridone involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may target specific enzymes or pathways in microorganisms, disrupting their normal functions and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

4,6-dimethyl-1-[(5-nitrofuran-2-yl)methylideneamino]-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C13H10N4O4/c1-8-5-9(2)16(13(18)11(8)6-14)15-7-10-3-4-12(21-10)17(19)20/h3-5,7H,1-2H3

InChI Key

VBLALWAAIILXCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])C#N)C

Origin of Product

United States

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